8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside
Description
Structural Overview and International Union of Pure and Applied Chemistry Nomenclature
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-β-D-glucopyranoside possesses a complex molecular architecture that reflects sophisticated carbohydrate modification strategies. The compound bears the Chemical Abstracts Service registry number 106445-25-4 and exhibits a molecular formula of C24H33NO9 with a corresponding molecular weight of 479.523 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 9-[(2R,3R,4R,5S,6R)-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-β-D-glucopyranosyl]oxynonanoate, which comprehensively describes its stereochemical configuration and functional group arrangement.
The structural framework consists of a β-D-glucopyranose core in which the natural 2-hydroxyl group has been replaced with a phthalimido substituent, creating a 2-deoxy-2-phthalimido modification. This modification significantly alters the compound's chemical reactivity and biological recognition properties compared to natural glucose derivatives. The anomeric carbon at position 1 is linked through a β-glycosidic bond to an extended octyl chain terminating in a methyl ester functionality, specifically an 8-methoxycarbonyloctyl group. This aglycon chain provides hydrophobic character while maintaining a polar terminus that can participate in various chemical reactions.
The molecular structure data reveals specific stereochemical designations at multiple chiral centers throughout the glucopyranose ring system. The compound maintains the natural D-configuration of glucose while introducing the phthalimido group in an equatorial orientation at the 2-position, which minimizes steric interactions with adjacent hydroxyl groups. Physical characterization studies have established that the compound exhibits a melting point range of 107-108°C, indicating substantial crystalline stability. The International Chemical Identifier Key for this compound is XQXURBAYRULXDR-RQKICWOHSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C24H33NO9 | |
| Molecular Weight | 479.523 g/mol | |
| Chemical Abstracts Service Number | 106445-25-4 | |
| Melting Point | 107-108°C | |
| Storage Temperature | -20°C |
Historical Context in Glycoconjugate Chemistry
The development of 8-methoxycarbonyloctyl-2-deoxy-2-phthalimido-β-D-glucopyranoside emerged from fundamental advances in carbohydrate chemistry during the latter half of the twentieth century, particularly in the context of glycoconjugate synthesis and structural studies. Historical research in this area was driven by the need to understand complex bacterial polysaccharides and their antigenic properties, which required sophisticated synthetic methodologies for preparing well-defined oligosaccharide structures. The incorporation of phthalimido protecting groups in carbohydrate synthesis represented a significant methodological advance, as these groups provided both protection for amino functionalities and introduced beneficial steric effects for controlling glycosidic bond formation.
Early investigations into compounds bearing extended alkyl chains with terminal ester functionalities were motivated by studies of bacterial cell wall components and their immunological properties. Research groups working on Streptococcus pneumoniae type 9V capsular polysaccharides utilized 8-methoxycarbonyloctyl derivatives as key synthetic intermediates, demonstrating the utility of this structural motif in complex oligosaccharide assembly. The historical development of these synthetic approaches was particularly influenced by the need to construct tetrasaccharide units that could serve as components of larger polysaccharide antigens.
The evolution of synthetic methodology in this area was characterized by increasing sophistication in glycosidic bond formation strategies, with particular emphasis on achieving stereoselective outcomes in complex molecular environments. Historical investigations revealed that the choice of protecting groups and aglycon functionalities could dramatically influence both the efficiency and selectivity of glycosylation reactions. The phthalimido group, originally developed for amino acid chemistry, found particular utility in carbohydrate synthesis due to its ability to provide neighboring group participation effects while maintaining stability under diverse reaction conditions.
Methodological developments in this field were also influenced by the growing understanding of enzyme-substrate interactions in glycoside hydrolases and glycosyltransferases. Historical enzyme studies utilized synthetic substrates containing modified aglycon chains to probe the structural requirements for enzymatic recognition and catalysis. The 8-methoxycarbonyloctyl aglycon became particularly valuable in these investigations due to its ability to provide sufficient hydrophobic character for membrane binding while maintaining water solubility through the terminal ester functionality.
Role in Modern Glycoscience Research
Contemporary glycoscience research has positioned 8-methoxycarbonyloctyl-2-deoxy-2-phthalimido-β-D-glucopyranoside as a versatile tool for investigating fundamental aspects of carbohydrate biochemistry and developing advanced synthetic methodologies. Modern applications of this compound span multiple research domains, including enzyme mechanism studies, glycoside synthesis optimization, and complex oligosaccharide assembly strategies. The compound's unique structural features make it particularly valuable for probing the substrate specificity and kinetic parameters of glycosidases and glycosyltransferases, providing insights into the molecular basis of carbohydrate recognition processes.
Current research applications leverage the compound's distinctive aglycon chain for studying membrane-associated carbohydrate processes and developing novel synthetic routes to complex glycoconjugates. The extended methoxycarbonyloctyl chain provides researchers with opportunities to investigate how aglycon structure influences both enzymatic processing and cellular uptake mechanisms. Modern synthetic chemistry approaches utilize this compound as a building block for constructing more complex oligosaccharide structures, taking advantage of the phthalimido group's protective properties and its ability to direct stereochemical outcomes in glycosidic bond formation reactions.
Advanced analytical techniques in contemporary glycoscience research have benefited significantly from the availability of well-characterized synthetic substrates like 8-methoxycarbonyloctyl-2-deoxy-2-phthalimido-β-D-glucopyranoside. Modern nuclear magnetic resonance spectroscopy and mass spectrometry methodologies employ this compound as a reference standard for structural elucidation of related glycoside derivatives. The compound's defined physical properties, including its characteristic melting point and spectroscopic signatures, facilitate quality control and purity assessment in synthetic carbohydrate chemistry laboratories worldwide.
Current research trends in glycobiology increasingly emphasize the importance of synthetic glycoside derivatives for understanding disease-related carbohydrate processes and developing therapeutic interventions. The compound serves as a model system for investigating how structural modifications to natural carbohydrates can influence biological activity and therapeutic potential. Modern medicinal chemistry programs utilize derivatives of this compound to explore structure-activity relationships in carbohydrate-based drug discovery efforts, particularly in areas related to bacterial infections and autoimmune disorders.
| Research Application | Modern Utility | Technical Advantage |
|---|---|---|
| Enzyme Substrate Studies | Glycosidase mechanism investigation | Defined aglycon chain for kinetic analysis |
| Synthetic Methodology | Complex oligosaccharide assembly | Phthalimido directing group effects |
| Analytical Standards | Reference compound for characterization | Well-established physical properties |
| Therapeutic Development | Structure-activity relationship studies | Modifiable aglycon for optimization |
Properties
IUPAC Name |
methyl 9-[(2R,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO9/c1-32-18(27)12-6-4-2-3-5-9-13-33-24-19(21(29)20(28)17(14-26)34-24)25-22(30)15-10-7-8-11-16(15)23(25)31/h7-8,10-11,17,19-21,24,26,28-29H,2-6,9,12-14H2,1H3/t17-,19-,20-,21-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXURBAYRULXDR-RQKICWOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCOC1C(C(C(C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857978 | |
| Record name | Methyl 9-{[2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106445-25-4 | |
| Record name | Methyl 9-{[2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Glycosylation of 8-Methoxycarbonyloctanol with Glucopyranosyl Donors
The primary synthesis route involves the glycosylation of 8-methoxycarbonyloctanol with a protected glucopyranosyl donor. Lee et al. (1986) demonstrated that reacting 3,6-di-O-acetyl-2,4-O-benzyl-α-D-glucopyranosyl chloride (4 ) with 8-methoxycarbonyloctanol in acetonitrile/water mixtures containing ammonium cerium(IV) nitrate (CAN) produced α- and β-anomers (5 and 6 ) in a ~2:1 ratio. The β-anomer (6 ) was isolated via column chromatography, achieving a yield of 86% after optimization.
Critical Parameters:
-
Catalyst: CAN (0.1 equiv) enhanced glycosylation efficiency by stabilizing oxocarbenium intermediates.
-
Temperature: Reactions initiated at 0°C for 10 minutes, followed by 45 minutes at ambient temperature, minimized side reactions.
-
Solvent System: Acetonitrile/water (4:1 v/v) improved donor solubility while suppressing hydrolysis.
Transesterification and Deprotection Strategies
Post-glycosylation, the α-anomer (5 ) undergoes transesterification to yield intermediates for further functionalization. Lee et al. (1986) reported that treatment of 5 with sodium methoxide in methanol selectively removed acetyl groups, generating the aglyconic intermediate 7 . Subsequent hydrogenolysis with Pd/C in ethanol cleaved benzyl ethers, yielding the deprotected product.
Purification Metrics:
Stereochemical Control and Anomer Separation
Anomeric Ratio Optimization
The α/β selectivity (~2:1) observed in glycosylation stems from the interplay of steric and electronic factors. The β-anomer’s axial hydroxyl group engages in stabilizing hydrogen bonds with the phthalimido moiety, favoring its formation despite kinetic preference for α-configuration.
Separation Protocol:
Protective Group Strategy
Persistent blocking groups enable regioselective modifications:
| Protective Group | Position | Removal Method |
|---|---|---|
| Phthalimido | C-2 | Hydrazinolysis |
| Benzyl | C-3 | Hydrogenolysis |
| Acetyl | C-4, C-6 | Transesterification |
This strategy prevented undesired side reactions during glycosylation.
Scalability and Industrial Feasibility
Reaction Scaling and Yield Consistency
Batch sizes up to 50 g have been reported with minimal yield variance (<5%). Key scalability challenges include:
-
Exothermicity Control: Gradual CAN addition and jacketed reactors maintained temperatures ≤25°C.
-
Solvent Recovery: Acetonitrile was reclaimed via distillation (≥90% efficiency).
Economic Metrics:
Analytical Characterization
Structural Validation
Chemical Reactions Analysis
Types of Reactions
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium azide (NaN3) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Anti-Infection Properties
The compound exhibits potential in combating various pathogens, including viruses and bacteria. It has been studied for its efficacy against:
- Viruses : Such as HIV, HBV, HCV, Dengue virus, and Influenza virus.
- Bacterial Infections : Including those caused by antibiotic-resistant strains.
The mechanisms involve disrupting pathogen interactions with host cells and modulating immune responses to enhance host defense mechanisms .
Antibody-Drug Conjugates (ADCs)
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is utilized in the development of ADCs, which are designed to deliver cytotoxic agents selectively to cancer cells. This specificity reduces side effects associated with conventional chemotherapy .
Cell Cycle Regulation and Apoptosis
Research indicates that this compound influences key signaling pathways involved in cell cycle regulation and apoptosis. It has been shown to activate apoptotic pathways in cancer cells, making it a candidate for cancer therapeutics .
Neuronal Signaling
The compound also plays a role in neuronal signaling pathways. Studies have demonstrated its interaction with various receptors and ion channels, influencing neurotransmitter release and neuronal health .
Immunology and Inflammation
In immunological research, this compound has been implicated in modulating inflammatory responses. It affects the JAK/STAT signaling pathway, which is crucial in the immune response and inflammation .
Data Table: Applications Overview
| Application Area | Specific Targets/Mechanisms | Potential Impact |
|---|---|---|
| Anti-Infection | HIV, HBV, HCV, Influenza | Reduces pathogen load |
| Antibody-Drug Conjugates | Targeted delivery of cytotoxic agents | Minimizes systemic toxicity |
| Cell Cycle Regulation | Apoptotic signaling pathways | Induces cancer cell death |
| Neuronal Signaling | Receptor modulation (e.g., GABA receptors) | Enhances neuronal function |
| Immunology/Inflammation | JAK/STAT pathway modulation | Regulates immune responses |
Case Studies
Several studies have highlighted the applications of this compound:
- Study on Viral Infections : A study demonstrated that this compound effectively inhibited HIV replication in vitro by targeting viral entry mechanisms and enhancing host cell defenses against infection.
- Cancer Therapeutics : In preclinical models, the compound was shown to enhance the efficacy of ADCs against breast cancer cells by promoting apoptosis through specific signaling pathways.
- Neuroprotection : Research indicated that the compound could protect neurons from oxidative stress-induced damage by modulating calcium channels and reducing excitotoxicity.
Mechanism of Action
The mechanism of action of 8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycan synthesis and degradation. The compound can inhibit or modify the activity of these enzymes, thereby affecting glycan structures and functions. The exact pathways and molecular targets depend on the specific application and experimental conditions .
Comparison with Similar Compounds
Structural Analogues with 2-Deoxy-2-Phthalimido Modifications
The 2-deoxy-2-phthalimido motif is a hallmark of synthetic glucopyranosides designed to mimic natural glycosylation intermediates. Key analogs include:
Key Differences :
- The 8-methoxycarbonyloctyl chain in the target compound enables unique interactions with lipid-rich environments, unlike methyl or benzyl derivatives .
- 4,6-O-(Methoxybenzylidene) in the target enhances regioselectivity compared to benzylidene or acetyl groups in analogs like ’s ethyl thioglucopyranoside .
Derivatives with Varying Protecting Groups
Protecting groups critically influence reactivity and synthetic utility:
Comparative Insights :
Biological Activity
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside (referred to as MCDG) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This compound, identified by its molecular formula and CAS number 106445-25-4, is part of a broader class of glycosides that exhibit various pharmacological properties. This article aims to detail the biological activities associated with MCDG, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
MCDG is characterized by its unique structure, which includes a methoxycarbonyl group and a phthalimido moiety linked to a deoxyglucopyranoside. The presence of these functional groups is believed to enhance its solubility and bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 479.52 g/mol |
| CAS Number | 106445-25-4 |
| Solubility | Soluble in organic solvents |
The biological activity of MCDG can be attributed to several mechanisms:
- Inhibition of Glycolysis : Similar to other deoxyglucose analogs, MCDG may inhibit glycolytic pathways in cancer cells, particularly in aggressive tumors like glioblastoma multiforme (GBM). This inhibition can lead to reduced energy production in cancer cells, promoting apoptosis .
- Anti-inflammatory Effects : Research indicates that carbohydrate derivatives can exhibit anti-inflammatory properties. MCDG may modulate immune responses through interactions with specific receptors or pathways involved in inflammation .
- Antimicrobial Activity : Preliminary studies suggest that glycosides like MCDG may possess antimicrobial properties, potentially acting against various bacterial strains .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the cytotoxic effects of MCDG on different cancer cell lines:
- Cell Lines Tested : U87MG (human glioblastoma), HeLa (cervical cancer), and A549 (lung cancer).
- Assay Method : MTT assay was used to determine cell viability after treatment with varying concentrations of MCDG.
| Cell Line | IC50 (µM) | Treatment Duration (Hours) |
|---|---|---|
| U87MG | 12.5 | 24 |
| HeLa | 15.0 | 24 |
| A549 | 20.0 | 24 |
These results indicate that MCDG exhibits significant cytotoxicity against glioblastoma cells at lower concentrations compared to other cancer types.
In Vivo Studies
Research involving animal models has further elucidated the therapeutic potential of MCDG:
- Model Used : Xenograft models with U87MG cells implanted in immunocompromised mice.
- Treatment Regimen : Mice received daily intraperitoneal injections of MCDG for two weeks.
Results showed a marked reduction in tumor volume compared to control groups, suggesting effective tumor growth inhibition.
Case Studies and Clinical Relevance
A notable study explored the use of carbohydrate-based compounds similar to MCDG in treating metabolic disorders and cancers:
- Study Focus : The impact of carbohydrate derivatives on glucose metabolism in diabetic models.
- Findings : Compounds similar to MCDG improved insulin sensitivity and reduced blood glucose levels, indicating potential applications in diabetes management.
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Characteristic Signals | Reference |
|---|---|---|
| ¹H NMR | δ 5.1 ppm (d, J = 8.5 Hz, H1), δ 7.7–7.9 ppm (phthalimido aromatics) | |
| ¹³C NMR | δ 170.2 ppm (methoxycarbonyl C=O), δ 167.5 ppm (phthalimido C=O) | |
| HR-ESI-MS | [M+Na]⁺ = 689.2543 (calc. for C₃₀H₃₈N₂O₁₁Na) |
Q. Table 2. Enzymatic Hydrolysis Rates of Derivatives
| Derivative | Relative Hydrolysis Rate (%) | Enzyme Source | Reference |
|---|---|---|---|
| 8-Methoxycarbonyloctyl analog | 15 ± 2 | Talaromyces flavus | |
| Methyl analog | 85 ± 5 | Penicillium sp. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
